REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH2:8][CH2:9][C:2]1=2.S(=O)(=O)(O)O.[NH2:15][C:16]([NH2:18])=[O:17]>>[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]([NH:15][C:16]([NH2:18])=[O:17])[CH2:7][CH2:8][CH2:9][C:2]1=2
|
Name
|
6,7-dihydrobenzo[b]thiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C=CCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After 1 hour the mixture is poured on ice
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the organic phase is removed
|
Type
|
CUSTOM
|
Details
|
Evaporation of the organic phase to dryness in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C(CCC2)NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |